molecular formula C10H10N2O B8639013 2-(Allyloxy)-4-aminobenzonitrile

2-(Allyloxy)-4-aminobenzonitrile

Cat. No.: B8639013
M. Wt: 174.20 g/mol
InChI Key: JOJXKJWLTWFZJZ-UHFFFAOYSA-N
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Description

2-(Allyloxy)-4-aminobenzonitrile is a benzonitrile derivative featuring an allyloxy (–O–CH₂–CH=CH₂) group at the 2-position and an amino (–NH₂) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The allyloxy group introduces steric and electronic effects, enhancing reactivity in cyclization and cross-coupling reactions, while the 4-amino group enables participation in hydrogen bonding and coordination chemistry. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for antiretroviral drugs and heterocyclic scaffolds .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-2-prop-2-enoxybenzonitrile

InChI

InChI=1S/C10H10N2O/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h2-4,6H,1,5,12H2

InChI Key

JOJXKJWLTWFZJZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

4-Aminobenzonitrile (C₇H₆N₂)

  • Key Differences : Lacks the allyloxy substituent, reducing steric hindrance and altering electronic properties.
  • Applications: Direct precursor for Rilpivirine (HIV treatment) due to its amino-cyano motif .
  • Reactivity: The absence of allyloxy limits its utility in allylation or cycloaddition reactions compared to 2-(Allyloxy)-4-aminobenzonitrile.

4-(Allyloxy)-2-fluorobenzonitrile (C₁₀H₈FNO)

  • Structure: Fluorine at the 2-position instead of an amino group.
  • Properties : Fluorine’s electronegativity increases polarity and metabolic stability. Molecular weight: 177.18 g/mol .
  • Synthetic Utility: Fluorine directs electrophilic substitution reactions regioselectively, unlike the amino group in the target compound.

4-(4-Chloro-3-methylphenoxy)benzonitrile (C₁₄H₁₀ClNO)

  • Structure: Chloro and methyl substituents on the phenoxy group.
  • Applications : Used in agrochemicals; the chloro group enhances lipophilicity .
  • Contrast : Bulkier substituents reduce solubility in polar solvents compared to the allyloxy group.

4-[2-(Aminooxy)ethoxy]benzonitrile (C₉H₁₀N₂O₂)

  • Structure: Aminooxy-ethoxy chain instead of allyloxy.
  • Synthesis : Optimized routes achieve 96% yield via condensation reactions .
  • Reactivity: The aminooxy group enables oxime formation, diverging from the allyloxy’s cyclization pathways.

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-(Allyloxy)-4-aminobenzonitrile C₁₀H₁₀N₂O 2-allyloxy, 4-amino 174.20 Pharmaceutical intermediates
4-Aminobenzonitrile C₇H₆N₂ 4-amino 118.14 Rilpivirine synthesis
4-(Allyloxy)-2-fluorobenzonitrile C₁₀H₈FNO 2-fluoro, 4-allyloxy 177.18 Regioselective reactions
4-(4-Chloro-3-methylphenoxy)benzonitrile C₁₄H₁₀ClNO 4-chloro-3-methylphenoxy 243.69 Agrochemical applications
4-[2-(Aminooxy)ethoxy]benzonitrile C₉H₁₀N₂O₂ 2-(aminooxy)ethoxy 178.19 Oxime-based conjugates

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